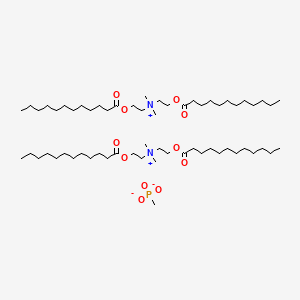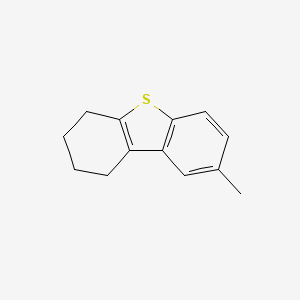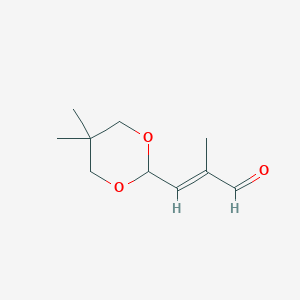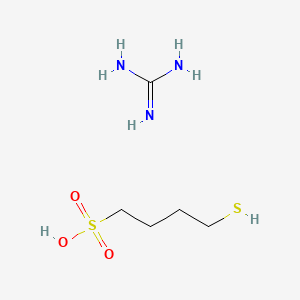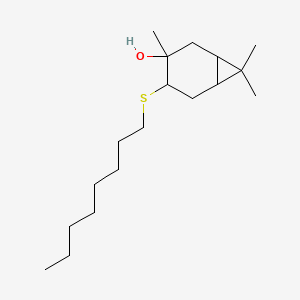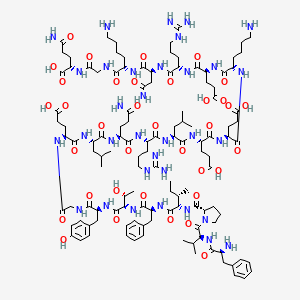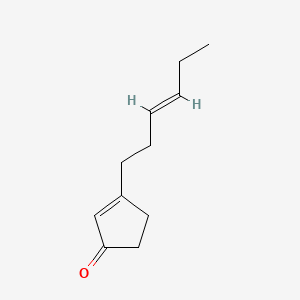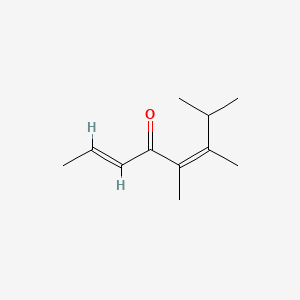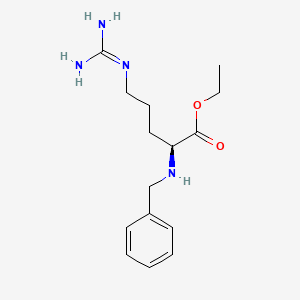
Benzylarginine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylarginine ethyl ester, also known as N-α-Benzoyl-L-arginine ethyl ester, is a synthetic compound with the molecular formula C15H22N4O3. It is commonly used as a substrate in enzymatic assays, particularly for trypsin activity. This compound is a derivative of the amino acid arginine, where the carboxyl group is esterified with ethanol and the amino group is protected by a benzoyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylarginine ethyl ester can be synthesized through the esterification of N-α-Benzoyl-L-arginine with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzylarginine ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-α-Benzoyl-L-arginine and ethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The benzoyl group can be substituted under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Basic Hydrolysis: Involves the use of a strong base like sodium hydroxide, resulting in the formation of a carboxylate salt and ethanol.
Major Products Formed
Hydrolysis Products: N-α-Benzoyl-L-arginine and ethanol.
Substitution Products: Various benzoyl derivatives depending on the substituent introduced.
Scientific Research Applications
Benzylarginine ethyl ester is widely used in scientific research, particularly in the following areas:
Enzymatic Assays: It serves as a substrate for trypsin and other proteases, allowing researchers to measure enzyme activity.
Biochemical Studies: Used to study the kinetics and mechanisms of enzyme-catalyzed reactions.
Pharmaceutical Research: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industrial Applications: Utilized in the production of various biochemical reagents and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of benzylarginine ethyl ester involves its interaction with proteases such as trypsin. The compound acts as a substrate, binding to the active site of the enzyme. The enzyme catalyzes the hydrolysis of the ester bond, resulting in the formation of N-α-Benzoyl-L-arginine and ethanol. This reaction is often used to measure the activity of proteases in various biological samples .
Comparison with Similar Compounds
Similar Compounds
L-Arginine Ethyl Ester: Similar to benzylarginine ethyl ester but lacks the benzoyl protective group.
N-α-Benzoyl-L-arginine Methyl Ester: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its benzoyl protective group, which enhances its stability and makes it a preferred substrate for specific enzymatic assays. The ethyl ester group also provides distinct solubility and reactivity properties compared to other esters .
Properties
CAS No. |
31932-83-9 |
|---|---|
Molecular Formula |
C15H24N4O2 |
Molecular Weight |
292.38 g/mol |
IUPAC Name |
ethyl (2S)-2-(benzylamino)-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C15H24N4O2/c1-2-21-14(20)13(9-6-10-18-15(16)17)19-11-12-7-4-3-5-8-12/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H4,16,17,18)/t13-/m0/s1 |
InChI Key |
TWFOCWXYZXHJSL-ZDUSSCGKSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Octahydro-1,5-methano-2H-cyclopent[d]oxepin-2-one](/img/structure/B12675053.png)

